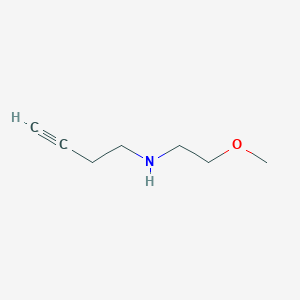

(But-3-yn-1-yl)(2-methoxyethyl)amine

Description

Contextualization of Alkynyl Amines in Organic Synthesis and Functional Material Design

Alkynyl amines, particularly propargylamines which share the core structure of an amine attached to an alkyne-containing fragment, are highly valuable intermediates in organic chemistry. rsc.org Their utility stems from the dual reactivity of the alkyne and amine groups. The terminal alkyne moiety is a versatile handle for a variety of transformations, including metal-catalyzed cross-coupling reactions (like Sonogashira coupling), cycloadditions (such as the copper-catalyzed azide-alkyne "click" reaction), and C-H activation. rsc.orgresearchgate.net

One of the most powerful methods for synthesizing propargylamines is the multicomponent A³ (Aldehyde-Alkyne-Amine) coupling reaction. acs.orgnih.gov This atom-economical process combines an aldehyde, a terminal alkyne, and an amine to rapidly generate molecular complexity. acs.orgnih.gov The resulting alkynyl amine products serve as key precursors for synthesizing a wide array of nitrogen-containing heterocycles, natural products, and biologically active molecules. mdpi.com In the realm of materials science, the alkyne group allows these molecules to be incorporated into polymers and hydrogels through reactions like thiol-yne click chemistry, enabling the design of functional materials with tailored properties. mdpi.com

Significance of Multifunctionalized Amines as Versatile Synthetic Precursors

Amines are one of the most fundamental functional groups in organic chemistry and are ubiquitous in pharmaceuticals, agrochemicals, and biological systems. amerigoscientific.compurkh.comnumberanalytics.com Multifunctionalized amines, which contain additional reactive sites, are particularly prized as versatile building blocks because they allow for the stepwise and controlled synthesis of complex molecular architectures. amerigoscientific.comnumberanalytics.com The presence of multiple functional groups enables orthogonal chemical strategies, where one group can be reacted selectively while others remain protected or inert, to be subsequently used in later synthetic steps.

Compounds like (but-3-yn-1-yl)(2-methoxyethyl)amine exemplify this principle. The secondary amine is a potent nucleophile and can participate in acylation, alkylation, and reductive amination reactions. numberanalytics.comfiveable.me The terminal alkyne provides a site for carbon-carbon bond formation and click chemistry. The methoxyethyl group can influence the molecule's physical properties, such as solubility and polarity, and can act as a chelating group for metal catalysts. This inherent multifunctionality makes such amines ideal for constructing diverse molecular libraries for drug discovery and for developing advanced materials like polymers and coatings. numberanalytics.com

Research Objectives and Scope for Academic Inquiry into this compound

Given the rich chemistry of its constituent parts, academic inquiry into this compound would likely focus on harnessing its multifunctionality for novel applications. The distinct reactivity of the amine and alkyne groups makes it an excellent candidate for development as a versatile chemical linker and synthetic precursor.

Key research objectives could include:

Development of Novel Linkers for Medicinal Chemistry: The molecule could serve as a flexible linker in the design of Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs). nih.gov The amine and alkyne ends could be used as orthogonal handles to connect a protein-targeting ligand and an E3 ligase ligand (for PROTACs) or a cytotoxic payload (for ADCs). acs.orgnih.gov

Synthesis of Complex Heterocycles: Investigating intramolecular reactions that engage both the alkyne and amine functionalities could lead to new synthetic routes for nitrogen-containing heterocyclic compounds, which form the core of many pharmaceuticals.

Polymer and Materials Science Applications: The terminal alkyne could be used for polymerization or for grafting the molecule onto surfaces or into polymer backbones via click chemistry. This could be used to create functional coatings, hydrogels, or other advanced materials where the amine and ether groups can be used to tune surface properties or coordinate with metal ions.

Exploration in Multicomponent Reactions: Its use as the amine component in A³ coupling or other multicomponent reactions could be explored to rapidly build libraries of complex propargylamine (B41283) derivatives for screening in drug discovery programs. acs.orgnih.gov

The scope of inquiry would span from fundamental synthetic methodology development to the design and creation of functional molecules for biological and material applications, underscoring the potential of this specific, yet underexplored, chemical entity.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methoxyethyl)but-3-yn-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-3-4-5-8-6-7-9-2/h1,8H,4-7H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YREFPOJIEPFLHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for but 3 Yn 1 Yl 2 Methoxyethyl Amine

Established Reaction Pathways for the Preparation of N-Substituted Alkynyl Amines

Traditional methods for the synthesis of unsymmetrical secondary amines like (but-3-yn-1-yl)(2-methoxyethyl)amine primarily rely on two robust strategies: N-alkylation and reductive amination.

N-Alkylation of Primary Amines: This is a cornerstone of amine synthesis, involving the reaction of a primary amine with an alkyl halide. google.comwikipedia.org For the target molecule, this presents two convergent pathways:

Alkylation of but-3-yn-1-amine (B154008) with a 2-methoxyethyl halide (e.g., 1-bromo-2-methoxyethane).

Alkylation of 2-methoxyethylamine (B85606) with a but-3-yn-1-yl halide (e.g., 4-bromo-1-butyne).

A significant challenge in this approach is controlling the reaction to prevent over-alkylation, which leads to the formation of a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. openstax.orgmasterorganicchemistry.com The product secondary amine is often more nucleophilic than the starting primary amine, leading to a mixture of products. masterorganicchemistry.com Strategies to favor mono-alkylation include using a large excess of the primary amine or employing specific reaction conditions and bases, such as cesium bases, which have shown high selectivity for mono-N-alkylation. google.comrsc.org

Reductive Amination: This powerful method forms a C-N bond by reacting a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the target amine. wikipedia.orglibretexts.org This one-pot process is highly efficient and avoids many of the over-alkylation issues associated with direct alkylation. masterorganicchemistry.com The synthesis of this compound can be envisioned through two primary reductive amination routes:

Reaction of but-3-yn-1-amine with 2-methoxyacetaldehyde.

Reaction of 2-methoxyethylamine with but-3-ynal.

The reaction is typically carried out in the presence of a mild reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.com Common reagents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are effective under weakly acidic conditions that favor imine formation. organic-chemistry.orglibretexts.org

Precursor Design and Selection Strategies Specific to this compound Synthesis

The selection of appropriate precursors is dictated by the chosen synthetic pathway and is critical for an efficient and cost-effective synthesis. Key considerations include commercial availability, stability, and reactivity of the starting materials.

For the N-alkylation pathway , the primary precursors are:

Nucleophiles: But-3-yn-1-amine and 2-methoxyethylamine. Both are readily available primary amines.

Electrophiles: 4-Bromo-1-butyne (or the corresponding iodide or tosylate) and 1-bromo-2-methoxyethane. These alkyl halides provide the carbon backbone to be attached to the amine nitrogen.

The choice between the two alkylation routes may depend on the relative cost and stability of the electrophiles. 4-Bromo-1-butyne, containing a terminal alkyne, may be more prone to side reactions under certain basic conditions compared to the more stable 1-bromo-2-methoxyethane.

For the reductive amination pathway , the precursors are:

Amine Components: But-3-yn-1-amine and 2-methoxyethylamine.

Carbonyl Components: 2-Methoxyacetaldehyde and but-3-ynal.

Of these, 2-methoxyacetaldehyde is generally more stable and accessible than but-3-ynal, which can be reactive and prone to polymerization. Therefore, the reductive amination of but-3-yn-1-amine with 2-methoxyacetaldehyde is likely the more practical and reliable approach. This strategy leverages a stable amine and a manageable aldehyde precursor to construct the final product.

Optimization of Reaction Conditions for Enhanced Efficiency and Selectivity

Optimizing reaction parameters is crucial for maximizing the yield of the desired secondary amine while minimizing byproducts.

For N-alkylation , achieving high selectivity for mono-alkylation is the primary goal. Key parameters to optimize include the base, solvent, temperature, and stoichiometry of the reactants. researchgate.net The use of cesium bases, such as cesium carbonate (Cs₂CO₃) or cesium hydroxide (B78521) (CsOH), in polar aprotic solvents like N,N-dimethylformamide (DMF) has been shown to significantly favor mono-alkylation over dialkylation. google.com This is attributed to the unique coordination properties of the cesium cation.

| Parameter | Condition | Rationale/Expected Outcome | Reference |

|---|---|---|---|

| Base | Cs₂CO₃ vs. K₂CO₃ or NaH | Cesium bases often provide higher selectivity for the secondary amine product over the tertiary amine. | google.com |

| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents are generally preferred as they effectively solvate the cations and do not interfere with the nucleophilic amine. | researchgate.net |

| Temperature | Room Temperature to 60 °C | Lower temperatures can improve selectivity by slowing down the rate of the second alkylation reaction relative to the first. | google.com |

| Stoichiometry | 1.5-2.0 eq. of Primary Amine | Using an excess of the starting amine statistically favors the reaction of the alkyl halide with the more abundant primary amine. | wikipedia.org |

For reductive amination , optimization focuses on the choice of reducing agent, pH, and solvent to ensure efficient imine formation and subsequent reduction. ontosight.airesearchgate.net Sodium triacetoxyborohydride is often the reagent of choice as it is mild, tolerant of many functional groups, and operates well in common organic solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE). organic-chemistry.org The reaction is often catalyzed by a small amount of acetic acid to facilitate the dehydration step leading to the iminium ion intermediate. nih.gov

| Parameter | Condition | Rationale/Expected Outcome | Reference |

|---|---|---|---|

| Reducing Agent | NaBH(OAc)₃ vs. NaBH₃CN or H₂/Catalyst | NaBH(OAc)₃ is less toxic than cyanoborohydride and is often more effective for ketones and hindered aldehydes. H₂/Pd-C is a greener option but can sometimes reduce the alkyne. | organic-chemistry.orgrsc.org |

| Solvent | DCM, THF, Methanol (B129727) | Chlorinated solvents are common for borohydride (B1222165) reagents. Alcohols can be used but may lead to acetal (B89532) formation as a side reaction. | nih.gov |

| pH/Catalyst | Weakly acidic (e.g., Acetic Acid) | Acid catalysis is required for the dehydration of the hemiaminal intermediate to the imine/iminium ion, which is the species that is reduced. | wikipedia.orgnih.gov |

Novel and Sustainable Approaches to the Synthesis of this compound

Beyond traditional methods, modern synthetic chemistry offers several innovative and sustainable alternatives.

Transition-metal catalysis has revolutionized the formation of C-N bonds. acs.orgresearchgate.net While many methods focus on aryl amines, palladium-catalyzed N-alkylation reactions have been developed for aliphatic amines. chemrxiv.org For instance, a "borrowing hydrogen" methodology allows for the coupling of primary amines with alcohols. In this scenario, but-3-yn-1-amine could potentially be reacted with 2-methoxyethanol (B45455) in the presence of a ruthenium or iridium catalyst. researchgate.net This process is highly atom-economical, producing only water as a byproduct.

Another advanced approach is the hydroaminoalkylation of alkynes, where an amine's α-C-H bond is added across a C-C triple bond. nih.gov While not directly applicable for forming the target molecule in one step from its simplest precursors, related transition-metal-catalyzed hydroamination reactions represent a powerful tool in the synthesis of complex amines. acs.org

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, higher yields, and simplified scale-up. nih.gov The synthesis of secondary amines is well-suited to flow chemistry. vapourtec.comresearchgate.net For example, a continuous flow process for N-alkylation could involve pumping a stream of the primary amine (e.g., but-3-yn-1-amine) and a stream of the alkylating agent (e.g., 1-bromo-2-methoxyethane) with a base through a heated packed-bed or coil reactor. acs.org The short residence times and precise temperature control can minimize the formation of over-alkylation products.

Multi-step syntheses, such as reductive aminations or sequential alkylations, can be "telescoped" into a single continuous process without isolating intermediates, greatly improving efficiency. rsc.org This approach is particularly beneficial for handling potentially hazardous or unstable intermediates. rsc.org

Biocatalysis provides a green and highly selective alternative to traditional chemical synthesis. mdpi.comresearchgate.net Enzymes such as imine reductases (IREDs) and reductive aminases (RedAms) can catalyze the reductive amination of a ketone or aldehyde with an amine with exceptional selectivity and under mild, aqueous conditions. acs.orgresearchgate.netmanchester.ac.uk

A plausible chemoenzymatic route to this compound would involve the use of an IRED to catalyze the reaction between 2-methoxyacetaldehyde and but-3-yn-1-amine. nih.govacs.org This enzymatic approach would proceed under physiological conditions (neutral pH, room temperature) and would be highly specific, avoiding the side reactions often encountered in traditional organic synthesis. mdpi.com The required NADPH cofactor for the reduction can be regenerated in situ using a secondary enzyme system (e.g., glucose dehydrogenase), making the process highly efficient and sustainable. acs.org This combination of chemical synthesis (of precursors) and biocatalysis represents a powerful and environmentally benign strategy. acs.orgacs.orgnih.gov

Chemical Reactivity and Transformation Pathways of but 3 Yn 1 Yl 2 Methoxyethyl Amine

Reactions Centered on the Terminal Alkyne Moiety of (But-3-yn-1-yl)(2-methoxyethyl)amine

The terminal alkyne group is a versatile functional handle for numerous chemical transformations, including cycloadditions and hydrofunctionalizations. masterorganicchemistry.comlibretexts.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The terminal alkyne of this compound is a suitable substrate for "click chemistry" reactions. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) provides a highly efficient route to 1,4-disubstituted 1,2,3-triazoles. nih.govwikipedia.orgnih.gov This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. taylorfrancis.com The reaction proceeds through the in situ formation of a copper(I) acetylide, which then reacts with an organic azide (B81097). wikipedia.orgnih.gov

In the context of bioconjugation where copper toxicity can be a concern, Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) offers a metal-free alternative. This reaction utilizes a strained cycloalkyne, which reacts readily with azides without the need for a catalyst. While the alkyne in this compound is not strained, it can react with a strained azide partner in a SPAAC reaction.

Table 1: Representative Azide-Alkyne Cycloaddition Reactions

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

|---|---|---|---|

| CuAAC | This compound + Benzyl Azide | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | 1-Benzyl-4-((((2-methoxyethyl)amino)methyl)cyclopropyl)-1H-1,2,3-triazole |

| SPAAC | This compound + Dibenzocyclooctyne (DBCO)-functionalized molecule | None (metal-free) | Triazole conjugate |

Hydrofunctionalization Reactions (e.g., Hydroamination, Hydrosilylation, Hydroboration)

Hydrofunctionalization reactions involve the addition of an H-X molecule across the triple bond.

Hydroamination: The intramolecular hydroamination of alkynylamines can be catalyzed by various transition metals to yield cyclic amines. The regioselectivity of this reaction is influenced by the catalyst and the substrate structure. acs.org

Hydrosilylation: The addition of a silicon-hydride bond across the alkyne can be catalyzed by platinum, rhodium, or other transition metal complexes. This reaction can lead to the formation of vinylsilanes, which are valuable synthetic intermediates.

Hydroboration: The reaction of the terminal alkyne with a borane (B79455) reagent, followed by oxidation, typically yields an aldehyde. organicchemistrytutor.com This anti-Markovnikov addition provides a method for the introduction of a carbonyl group at the terminal position of the original alkyne. organicchemistrytutor.com

Table 2: Hydrofunctionalization Reactions of Terminal Alkynes

| Reaction | Reagents | Typical Product |

|---|---|---|

| Hydroamination (intramolecular) | Transition metal catalyst (e.g., Ru, Au) | Cyclic amine/enamine |

| Hydrosilylation | H-SiR₃, Pt or Rh catalyst | Vinylsilane |

| Hydroboration-Oxidation | 1. BH₃-THF or 9-BBN; 2. H₂O₂, NaOH | Aldehyde |

Electrophilic and Nucleophilic Additions to the Alkyne

Alkynes undergo electrophilic addition reactions, similar to alkenes. libretexts.orglumenlearning.com The addition of hydrogen halides (HX) or halogens (X₂) proceeds across the triple bond. lumenlearning.com With excess reagent, a double addition can occur. libretexts.org Hydration of the alkyne, typically catalyzed by mercury salts in acidic conditions, leads to the formation of a ketone via an enol intermediate. msu.edu

The terminal alkyne's acidity (pKa ≈ 25) allows for deprotonation by a strong base (e.g., NaNH₂) to form a nucleophilic acetylide anion. organicchemistrytutor.commsu.edu This anion can then participate in nucleophilic substitution reactions with alkyl halides to form new carbon-carbon bonds. organicchemistrytutor.commsu.edu

Cycloaddition and Annulation Reactions Involving the Alkyne

Beyond the azide-alkyne cycloaddition, the alkyne functionality can participate in other cycloaddition reactions. For example, in the presence of a suitable diene, a Diels-Alder reaction can occur under thermal conditions, although this often requires high temperatures. Transition metal-catalyzed [2+2+2] cycloadditions with other alkynes or alkenes can provide access to complex cyclic structures.

Transformations Involving the Secondary Amine Functionality of this compound

The secondary amine is a nucleophilic center and can readily undergo reactions such as alkylation and acylation. fiveable.melibretexts.org

N-Alkylation and N-Acylation Reactions for Derivatization

N-Alkylation: The secondary amine can be alkylated using alkyl halides to form tertiary amines. msu.eduresearchgate.net This reaction typically proceeds via an SN2 mechanism. Over-alkylation to form a quaternary ammonium (B1175870) salt is a possibility, especially with reactive alkylating agents. msu.edulibretexts.org Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is another common method for N-alkylation. libretexts.org

N-Acylation: The reaction of the amine with acyl chlorides or anhydrides leads to the formation of amides. britannica.com This is a robust and high-yielding reaction. Similarly, reaction with sulfonyl chlorides yields sulfonamides. libretexts.org These acylation reactions are often performed in the presence of a base to neutralize the acidic byproduct.

Table 3: Derivatization of the Secondary Amine

| Reaction Type | Reagent | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide (e.g., Benzyl bromide) | Tertiary amine |

| N-Acylation | Acyl chloride (e.g., Acetyl chloride) | Amide |

| N-Sulfonylation | Sulfonyl chloride (e.g., Tosyl chloride) | Sulfonamide |

Formation of Amides, Ureas, and Thioureas

The secondary amine functionality is a key reactive center in this compound, readily participating in reactions to form amides, ureas, and thioureas. These transformations are fundamental in synthetic chemistry for creating new C-N bonds and introducing diverse structural motifs.

Amide Formation: The synthesis of amides from secondary amines like this compound is a common and reliable transformation. masterorganicchemistry.com This is typically achieved through nucleophilic acyl substitution, where the amine attacks an activated carboxylic acid derivative. libretexts.org The most common methods involve reacting the amine with highly reactive acylating agents such as acid chlorides or acid anhydrides. masterorganicchemistry.com These reactions are often performed in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl) that is formed, which would otherwise protonate the starting amine and render it non-nucleophilic. masterorganicchemistry.com

Alternatively, direct condensation with a carboxylic acid can be accomplished using coupling agents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to facilitate the attack by the amine. This method is particularly useful for more sensitive substrates as it proceeds under milder conditions. organic-chemistry.org

Urea and Thiourea Formation: The synthesis of ureas and their sulfur analogs, thioureas, provides another pathway for derivatizing the amine group. These reactions typically involve the nucleophilic addition of the amine to an isocyanate or an isothiocyanate, respectively. beilstein-journals.org The reaction is generally high-yielding and proceeds by the attack of the nitrogen lone pair on the electrophilic carbon of the heterocumulene (isocyanate or isothiocyanate). researchgate.netnih.gov The choice of the R-group on the isocyanate or isothiocyanate allows for the introduction of a wide variety of substituents, making this a versatile method for molecular elaboration. researchgate.net

Table 1: Synthesis of Amide, Urea, and Thiourea Derivatives This table presents hypothetical reaction examples based on the known reactivity of secondary amines.

| Derivative Class | Reactant 1 | Reactant 2 | Typical Conditions | Product |

| Amide | This compound | Acetyl Chloride | Pyridine, 0°C to rt | N-(But-3-yn-1-yl)-N-(2-methoxyethyl)acetamide |

| Urea | This compound | Phenyl Isocyanate | THF, rt | 1-(But-3-yn-1-yl)-1-(2-methoxyethyl)-3-phenylurea |

| Thiourea | This compound | Allyl Isothiocyanate | Ethanol, rt | 1-Allyl-3-(but-3-yn-1-yl)-3-(2-methoxyethyl)thiourea |

Participation in Mannich and Strecker Reactions

The nucleophilic character of the secondary amine allows this compound to participate in classic multi-component reactions such as the Mannich and Strecker reactions, which are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds.

Mannich Reaction: The Mannich reaction is a three-component condensation that involves an amine, a non-enolizable aldehyde (commonly formaldehyde), and a compound with an active acidic proton (such as a ketone, alkyne, or phenol). wikipedia.orgoarjbp.com As a secondary amine, this compound reacts first with the aldehyde to form a key electrophilic intermediate, an iminium ion (also known as an Eschenmoser salt precursor). wikipedia.org This iminium ion is then attacked by the nucleophilic carbon of the active hydrogen compound, resulting in the formation of a β-amino carbonyl compound, known as a Mannich base. nih.gov The reaction effectively couples the three components, creating a new C-C bond and introducing an aminoalkyl group into the substrate. mdpi.com

Strecker Reaction: The Strecker synthesis is a method for producing α-amino acids. masterorganicchemistry.com In a variation of the classical reaction, a secondary amine can be used in place of ammonia (B1221849) to generate N-substituted α-amino acids. wikipedia.orgchemeurope.com The reaction proceeds in two main stages. First, this compound would react with an aldehyde to form an iminium ion. wikipedia.org This electrophilic intermediate is then attacked by a cyanide source (e.g., KCN or HCN) to yield an N-substituted α-aminonitrile. masterorganicchemistry.comorganic-chemistry.org In the second stage, the nitrile group of this intermediate is hydrolyzed under acidic or basic conditions to afford the corresponding N-substituted α-amino acid. masterorganicchemistry.com

Table 2: Plausible Mannich and Strecker Reaction Pathways This table outlines hypothetical pathways for the title compound in these named reactions.

| Reaction | Components | Intermediate | Final Product (after hydrolysis for Strecker) |

| Mannich Reaction | This compound + Formaldehyde + Acetophenone | [(But-3-yn-1-yl)(2-methoxyethyl)methylidene]ammonium ion | 3-((But-3-yn-1-yl)(2-methoxyethyl)amino)-1-phenylpropan-1-one |

| Strecker Synthesis | This compound + Acetaldehyde + KCN | 2-((But-3-yn-1-yl)(2-methoxyethyl)amino)propanenitrile | 2-((But-3-yn-1-yl)(2-methoxyethyl)amino)propanoic acid |

Reactivity and Functionalization of the Ether Group in this compound

The 2-methoxyethyl group in the molecule contains an ether linkage, which is generally one of the least reactive functional groups and is often used as a stable protecting group in organic synthesis. However, under specific and typically harsh conditions, this ether bond can be cleaved.

The most common method for ether cleavage is treatment with strong protic acids, particularly hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction mechanism involves the initial protonation of the ether oxygen, making it a better leaving group. Subsequently, the halide ion (Br⁻ or I⁻), a good nucleophile, attacks one of the adjacent carbon atoms in an Sₙ2-type substitution. In the case of this compound, attack at the less hindered methyl carbon would cleave the C-O bond to yield methanol (B129727) and the corresponding 2-hydroxyethyl amine derivative. Attack at the ethyl chain carbon would yield methyl halide and the same alcohol.

A more potent reagent for ether cleavage is the Lewis acid boron tribromide (BBr₃). This reagent is particularly effective for cleaving methyl ethers and typically operates under milder conditions than strong mineral acids. The reaction proceeds via the formation of a Lewis acid-base adduct between the boron and the ether oxygen, followed by intramolecular delivery of bromide to the methyl group.

Table 3: Ether Cleavage Reactions This table illustrates potential reactions to functionalize the ether group.

| Reagent | Conditions | Major Products |

| Hydrobromic Acid (conc. HBr) | Reflux | (But-3-yn-1-yl)(2-hydroxyethyl)amine + Methyl bromide |

| Boron Tribromide (BBr₃) | CH₂Cl₂, low temperature to rt | (But-3-yn-1-yl)(2-hydroxyethyl)amine + Methyl bromide |

but 3 Yn 1 Yl 2 Methoxyethyl Amine As a Synthetic Building Block and Intermediate

Application in Stereoselective Synthesis and Chiral Derivatization

Introduction of Chirality through Asymmetric Transformations

The presence of a terminal alkyne and a secondary amine functionality makes (But-3-yn-1-yl)(2-methoxyethyl)amine a prime candidate for participation in asymmetric multicomponent reactions, most notably the asymmetric A³ (aldehyde-alkyne-amine) coupling. mdpi.com This powerful carbon-carbon bond-forming reaction brings together an aldehyde, an alkyne, and an amine to generate a chiral propargylamine (B41283). mdpi.com

In a hypothetical application, this compound could serve as the amine component in an A³ coupling reaction. By employing a suitable chiral catalyst, typically based on copper or other transition metals with chiral ligands, it would be possible to achieve an enantioselective addition to an aldehyde and a terminal alkyne, resulting in a chiral tertiary propargylamine. The stereochemical outcome of such a reaction would be dictated by the chiral catalyst employed.

Another plausible strategy for introducing chirality involves the use of a chiral auxiliary. For instance, the reaction of this compound with a chiral sulfinamide, such as Ellman's auxiliary (tert-butanesulfinamide), could be envisioned. This would lead to the formation of a chiral N-sulfinyl propargylamine. Subsequent nucleophilic addition to an imine derived from this intermediate would proceed with high diastereoselectivity, governed by the chiral sulfinyl group. nih.gov The auxiliary could then be cleaved under mild conditions to afford the desired chiral amine.

The following table illustrates potential asymmetric transformations involving this compound based on known methodologies for analogous compounds.

| Transformation | Reactants | Chiral Source | Potential Product |

| Asymmetric A³ Coupling | Aldehyde, Terminal Alkyne, this compound | Chiral Copper Catalyst | Chiral Tertiary Propargylamine |

| Chiral Auxiliary-Mediated Addition | This compound, Chiral Sulfinamide, Aldehyde, Nucleophile | Chiral Sulfinamide | Chiral Amine |

Applications of but 3 Yn 1 Yl 2 Methoxyethyl Amine in Catalysis and Ligand Design

Catalytic Activity of (But-3-yn-1-yl)(2-methoxyethyl)amine-Based Systems

Ligand Effects on Reaction Selectivity (Chemo-, Regio-, Enantioselectivity)

There is no available research data or scholarly publication that discusses the role of this compound as a ligand and its subsequent effects on reaction selectivity. Consequently, no information could be found on its influence on chemoselectivity, regioselectivity, or enantioselectivity in any catalytic process.

Role in Organocatalysis

There is no evidence to suggest that this compound has been employed or studied as an organocatalyst. Its potential to catalyze reactions independently without a metal center is not described in the current body of scientific work.

Due to the complete absence of research findings in these areas for the specified compound, no data tables or detailed research summaries can be generated.

Theoretical and Computational Studies of but 3 Yn 1 Yl 2 Methoxyethyl Amine

Electronic Structure and Bonding Analysis of (But-3-yn-1-yl)(2-methoxyethyl)amine

The electronic structure and nature of chemical bonding are fundamental to understanding the properties and reactivity of a molecule. Computational quantum chemistry provides the means to investigate these aspects in detail.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By approximating the electron density, DFT calculations can accurately predict molecular geometries, bond energies, and electronic properties. For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine the optimized molecular geometry.

These calculations would provide precise data on bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of the molecule in its lowest energy state. Key structural parameters of interest would include the C≡C triple bond of the butynyl group, the C-N-C bond angle of the secondary amine, and the C-O-C bond angle of the ether linkage. The distribution of electron density and the resulting molecular electrostatic potential (MEP) map could also be generated. The MEP map would visually represent the electron-rich and electron-poor regions of the molecule, highlighting the nucleophilic nitrogen atom and the acidic terminal alkyne proton as likely sites for chemical reactions.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

| Parameter | Atom Pair/Triplet/Quartet | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C≡C | ~ 1.21 | |

| C-N (amine) | ~ 1.46 | |

| C-O (ether) | ~ 1.43 | |

| **Bond Angles (°) ** | ||

| C-N-C | ~ 112 | |

| C-O-C | ~ 111 | |

| C-C≡C | ~ 178 | |

| Dihedral Angles (°) |

Note: The data in this table is hypothetical and represents typical values expected from DFT calculations for similar molecular structures.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The energy and spatial distribution of these orbitals are critical in determining the outcome of chemical reactions. researchgate.netnih.gov

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the secondary amine, corresponding to its lone pair of electrons. This high-energy, localized HOMO indicates the nucleophilic character of the amine. The LUMO, on the other hand, is likely to be distributed across the antibonding orbitals of the molecule, with potential contributions from the alkyne's π* orbitals.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. FMO analysis would predict that the amine's nitrogen is the primary site for electrophilic attack, while the terminal alkyne offers a site for reactions with nucleophiles or for coordination with metal centers.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Predicted Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | ~ -6.5 | Nitrogen lone pair |

| LUMO | ~ +1.8 | Alkyne π* orbitals |

Note: The data in this table is hypothetical and serves as an illustration of typical FMO analysis results.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the ethyl and butyl chains in this compound allows for multiple spatial arrangements, or conformations. Understanding the preferred conformations and the energy barriers between them is crucial for a complete picture of the molecule's behavior.

Conformational analysis can be performed by systematically rotating the single bonds within the molecule and calculating the corresponding energy using quantum chemical methods. This process generates a potential energy surface, from which the lowest-energy (most stable) conformations and the energy barriers for interconversion can be identified. For this molecule, key rotational barriers would be associated with the C-C and C-N bonds of the backbone. The presence of the lone pair on the nitrogen and the oxygen atoms, along with steric interactions between the alkyl chains, would be the primary determinants of the conformational landscape. It is likely that several low-energy conformers exist, which could be in dynamic equilibrium at room temperature.

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. Molecular dynamics (MD) simulations, which model the movement of atoms and molecules over time, can be used to explore these effects. By simulating the behavior of this compound in different solvent environments (e.g., a nonpolar solvent like hexane (B92381) versus a polar solvent like water), it would be possible to observe how solvent-solute interactions affect the conformational preferences. In polar solvents, conformations that maximize the exposure of the polar amine and ether groups to the solvent would likely be favored. Conversely, in nonpolar solvents, more compact conformations that minimize the exposed polar surface area might be more stable.

Prediction of Reactivity and Reaction Mechanisms Involving this compound

Computational chemistry is an invaluable tool for predicting the reactivity of a molecule and for elucidating the mechanisms of its reactions.

Based on the electronic structure, several types of reactions can be predicted for this compound. The nucleophilic secondary amine is expected to undergo reactions typical of amines, such as alkylation, acylation, and reactions with carbonyl compounds to form enamines. mnstate.edumasterorganicchemistry.com The terminal alkyne is a versatile functional group that can participate in addition reactions, cycloadditions, and deprotonation to form a reactive acetylide anion.

Computational methods can be used to model the transition states of these potential reactions, providing insights into the reaction pathways and activation energies. For example, the mechanism of an SN2 reaction at the nitrogen atom could be modeled to determine the energy barrier for alkylation. masterorganicchemistry.com Similarly, the reaction of the alkyne with an electrophile could be studied to predict the regioselectivity of the addition. These computational investigations would provide a detailed, atomistic understanding of the chemical transformations involving this compound, guiding further experimental studies.

Computational Mechanistic Studies of Key Transformations

The reactivity of this compound is largely dictated by the interplay between the nucleophilic amine and the electrophilic alkyne functionality. Computational studies on related alkynylamines, often employing Density Functional Theory (DFT), have shed light on the mechanisms of key transformations such as intramolecular hydroamination and cyclization.

For instance, DFT studies on the hydroamination of alkynes catalyzed by transition metals reveal the intricate steps of the reaction pathway. frontiersin.orgresearchgate.net These studies often show that the reaction proceeds through the coordination of the alkyne to the metal center, followed by nucleophilic attack of the amine. In the case of this compound, an intramolecular hydroamination could lead to the formation of a cyclic enamine or imine, which are valuable intermediates in organic synthesis. Computational models of similar systems indicate that the feasibility and regioselectivity of such cyclizations are highly dependent on the nature of the catalyst and the substitution pattern of the alkynamine. libretexts.org

Furthermore, computational analyses have been performed on the autocatalytic posttranslational cyclization observed in some enzymes, which bear some resemblance to the potential cyclization of alkynylamines. nih.gov These studies highlight the importance of the protein environment in preorganizing the reactive moieties for cyclization, a role that could be mimicked by the conformational preferences of the this compound backbone.

Transition State Modeling and Energy Barrier Calculations

Transition state modeling is a powerful computational tool to predict the kinetics and feasibility of chemical reactions. For transformations involving alkynylamines, such as the aforementioned intramolecular hydroamination, DFT calculations can be used to locate the transition state structures and calculate the associated activation energy barriers.

In studies of related systems, the transition state for the nucleophilic attack of the amine on the activated alkyne is often found to be a highly organized, cyclic structure. The energy barrier for this step is a critical determinant of the reaction rate. For example, in the palladium-catalyzed hydroamination of aminoalkynes, the rate-determining step is often the protolytic cleavage of the metal-carbon bond after the initial cyclization. researchgate.net

| Reaction Type | Catalyst/Conditions | Model Substrate | Calculated Activation Energy (kcal/mol) | Reference Study Insights |

|---|---|---|---|---|

| Intramolecular Hydroamination | Lanthanide Catalyst | Primary Aminoalkyne | ~15-20 | Rate-determining step is often β-insertion of the alkyne into the M-N bond. libretexts.org |

| Intermolecular Hydroamination | NHC-Gold(I) Complex | Phenylacetylene and Aniline | ~20-25 | Hydrogen transfer is a key step, and its energy barrier influences reaction yield. frontiersin.org |

| Alkene Hydroamination | Nickel Complex | Generic Alkene and Amine | ~26 | Nucleophilic attack is the rate-determining step for some transition metals. ibm.com |

Intermolecular Interactions and Supramolecular Assembly Potential

The molecular structure of this compound, featuring a hydrogen bond accepting ether oxygen and a hydrogen bond donating/accepting secondary amine, suggests a propensity for forming specific intermolecular interactions. These non-covalent interactions are crucial in determining the physical properties of the compound and its potential for self-assembly into supramolecular structures.

Computational methods, such as Hirshfeld surface analysis and pairwise interaction energy calculations, are instrumental in understanding these interactions. nih.gov For molecules with similar functional groups, studies have shown the importance of C-H···O and C-H···N hydrogen bonds in crystal packing. nih.gov The presence of the methoxyethyl group in this compound could lead to specific folding patterns and intermolecular contacts, influencing its solid-state architecture.

The alkyne group can also participate in non-covalent interactions, including π-stacking and interactions with metal centers. The combination of these interaction motifs opens up the possibility for the formation of complex supramolecular assemblies, such as coordination polymers or hydrogen-bonded networks. The principles of supramolecular chemistry suggest that the specific geometry and electronic properties of this compound could be tuned to direct the formation of desired architectures. beilstein-journals.org The study of alkynylgold(I) complexes, for example, has shown that variations in appended alkyl chains can drastically alter the morphology of self-assembled aggregates. nih.gov While not directly analogous, this highlights the sensitivity of supramolecular assembly to subtle changes in molecular structure.

| Interaction Type | Description | Typical Energy (kcal/mol) | Potential Role in Supramolecular Assembly |

|---|---|---|---|

| N-H···O Hydrogen Bond | Interaction between the amine proton and the ether oxygen. | 3 - 7 | Directional interaction promoting linear or cyclic assemblies. |

| N-H···N Hydrogen Bond | Interaction between the amine proton and the nitrogen of another molecule. | 1 - 5 | Formation of dimeric or polymeric hydrogen-bonded chains. |

| C-H···π Interaction | Interaction of a C-H bond with the π-system of the alkyne. | 0.5 - 2.5 | Stabilization of crystal packing and specific molecular orientations. |

| Dipole-Dipole Interactions | Attraction between the permanent dipoles of the ether and amine groups. | 1 - 3 | Contribution to the overall lattice energy and molecular packing. |

Future Directions and Emerging Research Avenues for but 3 Yn 1 Yl 2 Methoxyethyl Amine

Development of Sustainable and Economically Viable Synthetic Routes

The future industrial and laboratory-scale application of (But-3-yn-1-yl)(2-methoxyethyl)amine hinges on the development of synthetic pathways that are not only efficient but also environmentally benign and economically feasible. Current synthetic strategies for similar amines often rely on multi-step processes that may involve hazardous reagents and generate significant waste. Future research should prioritize the development of green synthetic alternatives.

One promising avenue is the exploration of "hydrogen borrowing" or "hydrogen auto-transfer" catalysis for the N-alkylation of but-3-yn-1-amine (B154008) with 2-methoxyethanol (B45455). rsc.org This atom-economical approach utilizes a catalyst, often based on earth-abundant metals, to temporarily oxidize the alcohol to an aldehyde, which then reacts with the amine to form an imine. rsc.org The in-situ generated metal hydride subsequently reduces the imine to the desired secondary amine, with water being the only byproduct. rsc.org The development of a selective and recyclable catalyst for this transformation would represent a significant step towards a sustainable synthesis of the target molecule.

Another key area for improvement is the synthesis of the but-3-yn-1-amine precursor itself. Traditional methods can be energy-intensive. Greener alternatives, such as the direct conversion of readily available starting materials through catalytic processes, should be investigated. organic-chemistry.org Furthermore, a comprehensive economic analysis of any newly developed synthetic route will be crucial to assess its industrial scalability.

| Proposed Sustainable Synthesis Strategies | Key Advantages | Research Focus |

| Hydrogen Borrowing Catalysis | Atom economy, reduced waste (water as byproduct), potential use of renewable alcohols. rsc.org | Development of efficient and recyclable non-precious metal catalysts. |

| One-Pot Reactions | Reduced purification steps, lower solvent usage, improved efficiency. | Designing a tandem reaction sequence from simple precursors. |

| Use of Bio-based Feedstocks | Increased sustainability, reduced reliance on petrochemicals. | Investigating biosynthetic pathways for alkyne-containing building blocks. rsc.org |

Exploration of Advanced Applications in Bioorthogonal Chemistry

The terminal alkyne moiety in this compound is a key functional group for bioorthogonal chemistry, a set of chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.govnih.gov This opens up a vast landscape of potential applications in chemical biology and medicine.

The most prominent bioorthogonal reaction involving a terminal alkyne is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". acs.orgpcbiochemres.com this compound could serve as a valuable building block for creating molecular probes. For instance, it could be conjugated to fluorophores, biotin, or drug molecules, which can then be "clicked" onto azide-modified biomolecules (proteins, nucleic acids, glycans) for imaging, isolation, or targeted delivery. nih.gov

To circumvent concerns about copper toxicity in living organisms, the development of strain-promoted azide-alkyne cycloaddition (SPAAC) has been pivotal. acs.orgnih.gov While this compound itself is not suitable for SPAAC, it can be a precursor to more complex probes that incorporate a strained alkyne. Future research could focus on developing derivatives of this compound for use in copper-free click chemistry.

Furthermore, the secondary amine and methoxyethyl groups could be exploited to modulate the solubility, cell permeability, and pharmacokinetic properties of these bioorthogonal probes, making them more effective tools for in vivo studies.

| Potential Bioorthogonal Application | Reaction Type | Significance |

| Cellular Imaging | CuAAC | Visualization of biological processes by attaching fluorescent dyes. |

| Proteomics | CuAAC/SPAAC | Identification and isolation of specific proteins from complex mixtures. |

| Drug Delivery | CuAAC | Targeted delivery of therapeutic agents to diseased cells. |

| Activity-Based Protein Profiling | CuAAC | Covalent labeling of active enzymes in their native environment. |

Integration into Responsive Materials and Smart Systems

The unique chemical architecture of this compound makes it an attractive candidate for incorporation into responsive or "smart" materials. These are materials that can change their properties in response to external stimuli such as pH, temperature, light, or the presence of specific chemical species.

The alkyne group can be readily polymerized or "clicked" onto polymer backbones, allowing for the creation of functionalized polymers with tailored properties. nih.govoup.com For example, polymers decorated with this amine could exhibit pH-responsive behavior due to the protonation/deprotonation of the secondary amine. This could be utilized in drug delivery systems where a drug is released in the acidic environment of a tumor or a specific cellular compartment.

The methoxyethyl group can impart hydrophilicity and potentially influence the lower critical solution temperature (LCST) of polymers, leading to thermoresponsive materials. Such materials could be designed to be soluble at room temperature for easy processing and then form a gel or precipitate at body temperature for applications in tissue engineering or as injectable drug depots.

Future research in this area would involve the synthesis and characterization of polymers incorporating this compound and a systematic investigation of their responsiveness to various stimuli.

| Stimulus | Responsive Behavior | Potential Application |

| pH | Swelling/shrinking, solubility changes. | pH-triggered drug release, sensors. |

| Temperature | Phase transitions (LCST behavior). | Injectable hydrogels, smart surfaces. |

| Chemical Species | Binding-induced conformational changes. | Chemical sensors, self-healing materials. |

Discovery of Novel Catalytic Applications and Ligand Scaffolds

The presence of both a soft alkyne and a harder amine donor atom suggests that this compound could serve as a versatile ligand for a variety of metal catalysts. The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the amine, potentially leading to catalysts with enhanced activity, selectivity, and stability. numberanalytics.com

Alkynyl ligands are known to influence the reactivity of metal centers in catalysis, for example, in palladium-catalyzed cross-coupling reactions. numberanalytics.com The amine group, on the other hand, can act as a hemilabile ligand, reversibly coordinating to the metal center to open up a coordination site during the catalytic cycle. This hemilability can be crucial for achieving high catalytic turnover.

Future research should focus on the synthesis of metal complexes of this compound and their evaluation in a range of catalytic transformations, such as C-C and C-N bond formation reactions. acs.org The potential for this ligand to support cooperative catalysis, where both the metal and the ligand participate in the reaction, is another exciting avenue for exploration.

| Catalytic Reaction | Potential Role of the Ligand | Research Goal |

| Cross-Coupling Reactions | Modulating the electronic properties of the metal center. numberanalytics.com | High efficiency and selectivity in C-C and C-N bond formation. |

| Hydrogenation/Transfer Hydrogenation | Hemilabile coordination to facilitate substrate binding. | Development of catalysts for green reduction reactions. |

| Polymerization | Control of polymer chain growth and architecture. | Synthesis of novel polymeric materials. |

High-Throughput Screening and Combinatorial Chemistry Approaches

Combinatorial chemistry, coupled with high-throughput screening (HTS), offers a powerful strategy for the rapid discovery of new molecules with desired properties. numberanalytics.com this compound can serve as a versatile scaffold for the creation of large and diverse compound libraries.

The terminal alkyne provides a reliable handle for "clicking" on a wide variety of building blocks containing an azide (B81097) group. nd.edu This allows for the parallel synthesis of a vast number of derivatives with different substituents. The secondary amine can also be functionalized through various reactions, further increasing the chemical diversity of the library.

These libraries can then be screened in high-throughput assays to identify "hits" for a range of applications, from drug discovery to materials science. nih.gov For example, a library of derivatives could be screened for inhibitory activity against a particular enzyme or for their ability to self-assemble into materials with specific properties. The future in this domain lies in the integration of combinatorial synthesis with artificial intelligence and machine learning to accelerate the discovery of new functional molecules based on the this compound scaffold. numberanalytics.com

| Library Synthesis Approach | Screening Application | Future Direction |

| Click Chemistry (CuAAC) | Drug discovery (e.g., enzyme inhibitors). thermofisher.com | AI-driven design of focused libraries. |

| N-functionalization of the Amine | Materials science (e.g., catalysts, polymers). | High-throughput characterization of material properties. |

| Multi-component Reactions | Agrochemical discovery. | Miniaturization and automation of synthesis and screening. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.